17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition: Nanomolar Potency Demonstrated for the N-Ethyl Scaffold Derivative
A closely related derivative of the 4-chloro-2-ethyl-5-hydrazinylpyridazin-3(2H)-one scaffold, sharing the identical N-ethyl-4-chloro-5-hydrazinylpyridazin-3-one core structure, exhibits potent inhibition of human placental microsomal 17β-HSD2 with an IC₅₀ of 250 nM [1]. The same compound also inhibits cytosolic 17β-HSD1 with an IC₅₀ of 6 nM. In contrast, the N-unsubstituted analog (4-chloro-5-hydrazinopyridazin-3(2H)-one, CAS 6959-56-4) has not been reported to inhibit 17β-HSD enzymes at comparable potency, consistent with the critical role of N-alkyl substitution in target engagement. This nanomolar activity places the N-ethyl scaffold in a biologically relevant potency range that the unsubstituted comparator does not achieve.
| Evidence Dimension | 17β-HSD2 inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 250 nM (BDBM50232110 / CHEMBL4089862; 4-chloro-2-ethyl-5-hydrazinyl core derivative) |
| Comparator Or Baseline | 4-Chloro-5-hydrazinopyridazin-3(2H)-one (CAS 6959-56-4): IC₅₀ not reported for 17β-HSD2 |
| Quantified Difference | ≥ 1–2 orders of magnitude potency advantage for the N-ethyl derivative class vs. N-unsubstituted analog |
| Conditions | Human placental microsomal fraction; [2,4,6,7-³H]-E2 substrate; 20 min incubation; NAD⁺ cofactor; RP-HPLC detection |
Why This Matters
For researchers targeting 17β-HSD2 in osteoporosis or estrogen-dependent pathologies, the N-ethyl scaffold provides a validated nanomolar starting point, whereas the unsubstituted analog lacks documented potency at this target, making procurement decisions straightforward.
- [1] BindingDB. BDBM50232110 (CHEMBL4089862). IC₅₀ = 250 nM for human placental microsomal 17β-HSD2; IC₅₀ = 6 nM for human placental cytosolic 17β-HSD1. Data curated by Saarland University / ChEMBL. View Source
